molecular formula C5H2ClNS B1425560 5-Chlorothiophene-3-carbonitrile CAS No. 1108712-56-6

5-Chlorothiophene-3-carbonitrile

Cat. No. B1425560
M. Wt: 143.59 g/mol
InChI Key: BBGRLEJFPILYFH-UHFFFAOYSA-N
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Patent
US08148380B2

Procedure details

To a pre-cooled (ice-water bath) solution of BH3.THF (3.4 eq, 11.8 mL) was added a solution of 5-chlorothiophene-3-carbonitrile (0.5 g, 3.48 mmol) in THF (11.5 ml). The reaction mixture was stirred for 4 hours at room temperature and subsequently 6 N HCl (17 ml) was added slowly followed by H2O/MeOH (17/114 mL). The reaction mixture was stirred overnight. Removal of the volatiles afforded the title product (1.0 g) as an off-white solid.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.8 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
114 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
B.C1COCC1.[Cl:7][C:8]1[S:12][CH:11]=[C:10]([C:13]#[N:14])[CH:9]=1.Cl.O.CO>C1COCC1>[ClH:7].[Cl:7][C:8]1[S:12][CH:11]=[C:10]([CH2:13][NH2:14])[CH:9]=1 |f:0.1,4.5,7.8|

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11.8 mL
Type
reactant
Smiles
B.C1CCOC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=CC(=CS1)C#N
Name
Quantity
11.5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
114 mL
Type
reactant
Smiles
O.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.ClC1=CC(=CS1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 312.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.